2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline
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Overview
Description
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline is an organic compound that features both an oxazoline ring and a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline typically involves the formation of the oxazoline ring followed by the introduction of the fluorinated aniline group. One common method starts with the reaction of 2-amino-3-fluorobenzonitrile with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazoline ring. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce various amines.
Scientific Research Applications
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring and fluorinated aniline moiety can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-4,5-dimethoxyaniline: Contains additional methoxy groups, which can influence its chemical properties and applications.
Uniqueness
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline is unique due to the presence of both the oxazoline ring and the fluorinated aniline group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13FN2O |
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Molecular Weight |
208.23 g/mol |
IUPAC Name |
2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H13FN2O/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6,13H2,1-2H3 |
InChI Key |
YYVQLSRKUSXDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=C(C=CC=C2F)N)C |
Origin of Product |
United States |
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